3-(1-methylcyclopropyl)pyrrolidine hydrochloride
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Overview
Description
3-(1-methylcyclopropyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C8H15N·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a cyclopropyl group attached to the nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methylcyclopropyl)pyrrolidine hydrochloride typically involves the reaction of 1-methylcyclopropylamine with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires the use of a hydrochloric acid catalyst to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1-methylcyclopropyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrochloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products Formed
Oxidation: N-oxides of 3-(1-methylcyclopropyl)pyrrolidine.
Reduction: Secondary amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
3-(1-methylcyclopropyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its use in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-methylcyclopropyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound, which lacks the cyclopropyl group.
N-methylpyrrolidine: A derivative with a methyl group attached to the nitrogen atom.
Cyclopropylamine: A compound with a cyclopropyl group attached to an amine.
Uniqueness
3-(1-methylcyclopropyl)pyrrolidine hydrochloride is unique due to the presence of both a cyclopropyl group and a pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
2551119-83-4 |
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Molecular Formula |
C8H16ClN |
Molecular Weight |
161.67 g/mol |
IUPAC Name |
3-(1-methylcyclopropyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C8H15N.ClH/c1-8(3-4-8)7-2-5-9-6-7;/h7,9H,2-6H2,1H3;1H |
InChI Key |
YBLJDLICAZYORD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2CCNC2.Cl |
Purity |
95 |
Origin of Product |
United States |
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